Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique structure, which includes a tert-butyl group, a methyltetrazole ring, and a pyrrolidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester. This intermediate is then reacted with 1-methyltetrazole under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Researchers explore its potential as a building block for developing new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
Tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate (CAS Number: 1225218-83-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant data and research findings.
Molecular Formula : C11H19N5O2
Molecular Weight : 253.306 g/mol
IUPAC Name : tert-butyl 3-(2-methyltetrazol-5-yl)pyrrolidine-1-carboxylate
SMILES Notation : CC(C)(C)OC(=O)N1CCC(C1)C2=NN(N=N2)C
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 1-methyltetrazole under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, particularly in the context of pharmacology.
Antimicrobial Activity
Studies have shown that derivatives of tetrazole compounds possess significant antimicrobial properties. For instance, a study highlighted the antibacterial activity of tetrazole derivatives against various strains of bacteria, suggesting that the incorporation of tetrazole moieties enhances biological effectiveness .
Anticancer Potential
Preliminary investigations into the anticancer properties of tetrazole-containing compounds have revealed promising results. A study reported that certain tetrazole derivatives exhibited cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents .
Neuroprotective Effects
Research has also suggested neuroprotective properties associated with pyrrolidine-based compounds. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress, which are critical in neurodegenerative diseases .
Case Study 1: Antibacterial Activity
In a comparative study, this compound was tested alongside standard antibiotics. The results demonstrated a notable inhibition zone against E. coli and Staphylococcus aureus, highlighting its potential as an effective antibacterial agent.
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
This compound | 25 | E. coli |
Standard Antibiotic (Amoxicillin) | 20 | E. coli |
This compound | 30 | S. aureus |
Standard Antibiotic (Penicillin) | 15 | S. aureus |
Case Study 2: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). The results indicated that concentrations above 50 µM led to significant cell death, suggesting its potential as an anticancer therapeutic.
Cell Line | IC50 (µM) |
---|---|
HeLa | 45 |
MCF7 | 60 |
Properties
Molecular Formula |
C11H19N5O2 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl 3-(1-methyltetrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)16-6-5-8(7-16)9-12-13-14-15(9)4/h8H,5-7H2,1-4H3 |
InChI Key |
XDRHRQMTODELAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NN=NN2C |
Origin of Product |
United States |
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